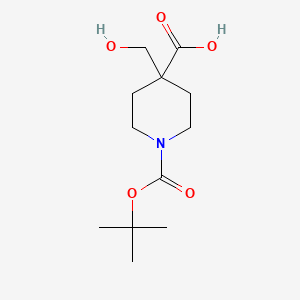
1-Boc-4-(hydroxymethyl)-4-piperidinecarboxylic acid
Overview
Description
1-Boc-4-(hydroxymethyl)-4-piperidinecarboxylic acid, also known as tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate or N-BOC-4-Piperidinemethanol, is a chemical compound with the molecular formula C11H21NO3 and a molecular weight of 215.29 .
Molecular Structure Analysis
The InChI code for 1-Boc-4-(hydroxymethyl)-4-piperidinecarboxylic acid is 1S/C12H23NO3/c1-11(2,3)16-10(15)13-7-5-12(4,9-14)6-8-13/h14H,5-9H2,1-4H3 . This indicates the presence of a piperidine ring, a hydroxymethyl group, and a carboxylate group in the molecule.Physical And Chemical Properties Analysis
1-Boc-4-(hydroxymethyl)-4-piperidinecarboxylic acid is a solid at room temperature . It has a molecular weight of 215.29 .Scientific Research Applications
- Application : Recent research has demonstrated catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach. This method enables formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown. The sequence was successfully applied to methoxy-protected (−)-Δ8-THC and cholesterol. Additionally, it played a role in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
- Application : Boronic acids, including pinacol boronic esters, are essential reagents in SM coupling. They participate in the formation of C–C bonds between aryl or vinyl boron compounds and aryl or vinyl halides. This versatile coupling reaction has applications in medicinal chemistry, material science, and more .
- Application : Iminoboronate and salicylhydroxamic–boronate constitute reversible click chemistries. Researchers have utilized these reactions in chemical biology, medicinal chemistry, biomedical devices, and material chemistry. The reversible nature of these reactions makes them valuable tools for designing responsive materials and bioconjugates .
Catalytic Protodeboronation
Suzuki–Miyaura Coupling
Dynamic Click Chemistry
Safety and Hazards
This compound is associated with several hazard statements including H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
It’s known that this compound is a boronic ester, which are often used in organic synthesis, particularly in suzuki-miyaura coupling reactions .
Mode of Action
Boronic esters like this compound are known to participate in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic ester acts as a nucleophile, transferring an organic group to a metal catalyst, which then forms a new carbon-carbon bond with an electrophilic organic group .
Biochemical Pathways
In general, boronic esters are used in organic synthesis to form new carbon-carbon bonds, which can lead to the creation of complex organic molecules .
Result of Action
As a boronic ester, it can participate in reactions that form new carbon-carbon bonds, enabling the synthesis of complex organic molecules .
Action Environment
The action, efficacy, and stability of “1-Boc-4-(hydroxymethyl)-4-piperidinecarboxylic acid” can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura coupling reactions can be affected by the choice of catalyst, the pH of the reaction medium, and the temperature .
properties
IUPAC Name |
4-(hydroxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-11(2,3)18-10(17)13-6-4-12(8-14,5-7-13)9(15)16/h14H,4-8H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHFIPZCVDNTGRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CO)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-4-(hydroxymethyl)-4-piperidinecarboxylic acid | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


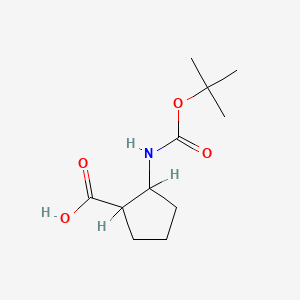
![Butyl[(2,4-dimethoxyphenyl)methyl]amine](/img/structure/B3112774.png)
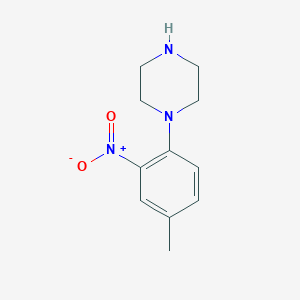

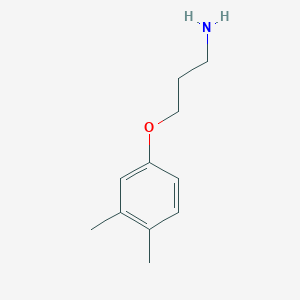

![5-Chloro-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B3112800.png)
![Spiro[furan-2(3H),17'-[4,7]methano[17H]cyclopenta[a]phenanthrene]-5'(2'H)-carbonitrile, hexadecahydro-11'-hydroxy-10',13'-dimethyl-3',5,20'-trioxo-, (4'S,5'S,7'R,8'S,9'S,10'R,11'R,13'S,14'S,17'R)-](/img/structure/B3112806.png)
![(3r,3As,6ar)-hexahydrofuro[2,3-b]furan-3-yl (4-nitrophenyl) carbonate](/img/structure/B3112809.png)
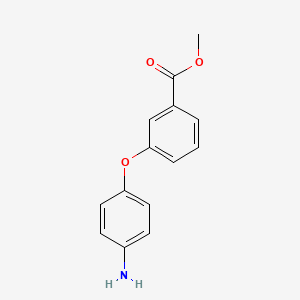
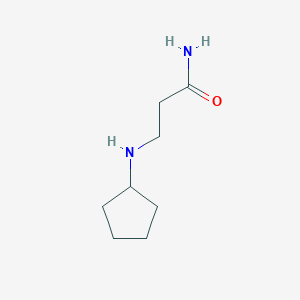
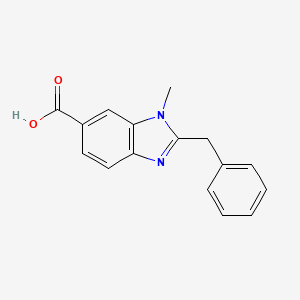
amine](/img/structure/B3112835.png)